molecular formula C9H13FN2 B2399751 4-Fluoro-N2-isopropylbenzene-1,2-diamine CAS No. 1026934-69-9

4-Fluoro-N2-isopropylbenzene-1,2-diamine

Cat. No.: B2399751
CAS No.: 1026934-69-9
M. Wt: 168.215
InChI Key: KVWKNKQHTOSTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N2-isopropylbenzene-1,2-diamine is a chemical compound that belongs to the class of aromatic amines. It is commonly used in medical, environmental, and industrial research due to its unique properties.

Mechanism of Action

Preparation Methods

The synthesis of 4-Fluoro-N2-isopropylbenzene-1,2-diamine typically involves the reduction of 4-fluoro-2-nitroaniline. One common method includes the use of Raney nickel as a catalyst in an ethanol solvent under hydrogen gas at room temperature. The reaction is carried out at 1.0 MPa for 8 hours, followed by filtration and distillation to obtain the final product .

Chemical Reactions Analysis

4-Fluoro-N2-isopropylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine atom can be replaced by other substituents. Common reagents used in these reactions include hydrogen gas, Raney nickel, and various electrophiles.

Scientific Research Applications

4-Fluoro-N2-isopropylbenzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer activity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Fluoro-N2-isopropylbenzene-1,2-diamine can be compared with other similar compounds such as:

    4-Fluoro-1,2-phenylenediamine: Similar in structure but lacks the isopropyl group.

    4-Fluoro-2-aminoaniline: Another similar compound but with different substitution patterns.

    3,4-Diaminofluorobenzene: Similar but with different positions of the amino groups. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-fluoro-2-N-propan-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWKNKQHTOSTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(5-Fluoro-2-nitrophenyl)isopropylamine (2.1 g, 12.6 mmol) was dissolved in EtOAc (60 mL) and the flask evacuated and flushed with nitrogen gas, prior to the addition of 10% Pd/C (0.21 g). The mixture was stirred under an atmosphere of hydrogen gas overnight. A further amount of 10% Pd/C (0.21 g) was added and the mixture was stirred under an atmosphere of hydrogen for a further 3 h. A further amount of 10% Pd/C (0.21 g) was added and the mixture stirred under an atmosphere of hydrogen for a further 2 h. The resultant mixture was filtered through Celite® under an atmosphere of nitrogen and the filtrate concentrated in vacuo to afford the title compound as a dark red oil (1.5 g, 88%). 1H NMR (CDCl3, 400 MHz): δ 6.62 (1H, dd, J=8.34, 5.72 Hz), 6.36 (1H, dd, J=11.17, 2.77 Hz), 6.28 (1H, td, J=8.43, 2.75 Hz), 3.61-3.47 (1H, m), 1.24 (6H, d, J=6.27 Hz)
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
88%

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